molecular formula C18H20F3N5O3 B14779537 N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-2-(trifluoromethyl)phenylazobutyramide

N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-2-(trifluoromethyl)phenylazobutyramide

Cat. No.: B14779537
M. Wt: 411.4 g/mol
InChI Key: LBRJJTXUACHMCO-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-2-(trifluoromethyl)phenylazobutyramide is a complex organic compound with a unique structure that includes a benzimidazole ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-2-(trifluoromethyl)phenylazobutyramide typically involves the condensation of benzimidazole derivatives with appropriate azo compounds. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-2-(trifluoromethyl)phenylazobutyramide undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-2-(trifluoromethyl)phenylazobutyramide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-2-(trifluoromethyl)phenylazobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-2-(trifluoromethyl)phenylazobutyramide is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for drug development .

Properties

Molecular Formula

C18H20F3N5O3

Molecular Weight

411.4 g/mol

IUPAC Name

3-oxo-N-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)-2-[[2-(trifluoromethyl)phenyl]diazenyl]butanamide

InChI

InChI=1S/C18H20F3N5O3/c1-9(27)15(26-25-12-5-3-2-4-11(12)18(19,20)21)16(28)22-10-6-7-13-14(8-10)24-17(29)23-13/h2-5,10,13-15H,6-8H2,1H3,(H,22,28)(H2,23,24,29)

InChI Key

LBRJJTXUACHMCO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1CCC2C(C1)NC(=O)N2)N=NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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